6-O-

Description

Structure

3D Structure

Properties

IUPAC Name |

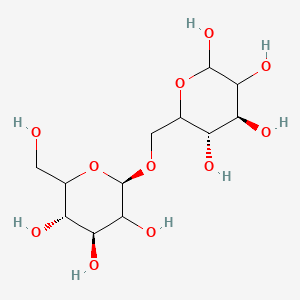

(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-YRBLGENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857954 | |

| Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71184-87-7 | |

| Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-Trityl-Cellulose Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-O-trityl-cellulose and its derivatives, focusing on their synthesis, characterization, and applications, particularly in the realm of drug delivery. The regioselective protection of the primary hydroxyl group at the C-6 position of the anhydroglucose unit with the bulky trityl group is a cornerstone of modern cellulose chemistry, enabling the synthesis of well-defined, functional materials.

Introduction to this compoundTrityl-Cellulose

Cellulose, a linear polymer of β-(1→4)-linked D-glucose units, possesses three hydroxyl groups per anhydroglucose unit (AGU) at the C-2, C-3, and C-6 positions. The primary hydroxyl group at the C-6 position is the most reactive, and its selective modification is key to producing cellulose derivatives with tailored properties. The triphenylmethyl (trityl) group is a sterically demanding protecting group that preferentially reacts with the C-6 hydroxyl group, yielding this compoundtrityl-cellulose. This intermediate is often soluble in organic solvents, facilitating subsequent homogeneous reactions to modify the secondary hydroxyl groups at the C-2 and C-3 positions.

The synthesis of this compoundtrityl-cellulose is the first step in a multi-step process to create a wide array of functionalized cellulose derivatives, including esters and ethers. Following the modification of the C-2 and C-3 positions, the trityl group can be selectively removed under acidic conditions, regenerating the primary hydroxyl group for further functionalization. This strategic approach allows for the creation of complex cellulose-based polymers with precise control over the substituent distribution, which in turn dictates their physicochemical properties and potential applications.

Synthesis and Derivatization

The synthesis of this compoundtrityl-cellulose and its derivatives typically involves three main stages: protection of the C-6 hydroxyl group, modification of the C-2 and C-3 hydroxyl groups, and deprotection of the C-6 hydroxyl group.

Protection: Synthesis of this compoundTrityl-Cellulose

The tritylation of cellulose is commonly performed in a homogeneous system to ensure uniform reaction along the polymer chain. A widely used solvent system is N,N-dimethylacetamide (DMAc) with lithium chloride (LiCl), which can dissolve cellulose. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compoundTrityl-Cellulose

Materials:

-

Microcrystalline cellulose (MCC)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Lithium chloride (LiCl), anhydrous

Unraveling the Specificity of 6-O-Acetyltransferases: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to explore the substrate specificity of 6-O-acetyltransferases, a diverse class of enzymes crucial in various biological processes, including bacterial pathogenesis and plant cell wall modification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate a deeper understanding of these important enzymes.

Introduction to this compoundAcetyltransferases

This compoundacetyltransferases are a group of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to the 6-hydroxyl group of a sugar residue within a larger molecule, such as a polysaccharide or a aminoglycoside antibiotic. This modification can significantly alter the substrate's chemical properties, influencing its biological activity, stability, and interactions with other molecules. For instance, in bacteria, this compoundacetylation of peptidoglycan can confer resistance to lysozyme, an important component of the innate immune system. In plants, the O-acetylation of cell wall polysaccharides like xylan and pectin plays a role in cell wall integrity and defense against pathogens.

The substrate specificity of these enzymes—their ability to recognize and modify specific substrates—is a critical area of study. Understanding this specificity is fundamental for elucidating their biological roles and for the development of targeted therapeutics. For example, inhibitors of bacterial this compoundacetyltransferases could serve as novel antimicrobial agents.

Determining Substrate Specificity: Key Kinetic Parameters

The specificity of an enzyme for different substrates is quantitatively described by the specificity constant, kcat/KM. A higher kcat/KM value indicates a greater preference for a particular substrate. The determination of this constant requires measuring the catalytic rate (kcat) and the Michaelis constant (KM) for each substrate.

Table 1: Key Kinetic Parameters for Determining Substrate Specificity

| Parameter | Description | Significance |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. | Represents the maximum catalytic rate of the enzyme. |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | An inverse measure of the affinity of the enzyme for its substrate. A lower KM indicates a higher affinity. |

| kcat/KM (Specificity Constant) | An apparent second-order rate constant that represents the efficiency of the enzyme in converting a substrate to a product. | Allows for the direct comparison of the enzyme's preference for different substrates. |

Experimental Protocols for Measuring this compoundAcetyltransferase Activity

A variety of assay methods can be employed to measure the activity of this compoundacetyltransferases and determine their substrate specificity. The choice of assay depends on factors such as the nature of the substrate, the required sensitivity, and the desired throughput.

Radiometric Assays

Radiometric assays are a classic and highly sensitive method for measuring acetyltransferase activity. They typically involve the use of [3H]- or [14C]-labeled acetyl-CoA as the acetyl group donor.

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified this compoundacetyltransferase, the acceptor substrate, and radiolabeled acetyl-CoA in a suitable buffer at a defined pH and temperature. Most biochemical assays for histone acetyltransferases (HATs), a related class of enzymes, are performed at 30°C.

-

Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., the enzyme or acetyl-CoA). Incubate the reaction for a specific period, ensuring that the reaction velocity is in the linear range.

-

Quenching the Reaction: Stop the reaction by adding a quenching solution, such as a strong acid or a denaturing agent.

-

Separation of Product from Substrate: Separate the radiolabeled acetylated product from the unreacted radiolabeled acetyl-CoA. This can be achieved by methods such as:

-

Filter-binding assays: The reaction mixture is spotted onto a filter paper (e.g., phosphocellulose P81) that binds the acetylated product, while the unreacted acetyl-CoA is washed away.

-

Chromatography: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate the product.

-

-

Quantification: Quantify the amount of radioactivity in the product using a scintillation counter.

-

Data Analysis: Calculate the initial reaction velocity from the amount of product formed over time. Determine the kinetic parameters (kcat and KM) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Spectrophotometric and Fluorometric Assays

These assays rely on a change in absorbance or fluorescence upon the formation of the product or the consumption of a substrate.

-

Coupled Enzyme Assays: The release of Coenzyme A (CoA) during the acetyl transfer reaction can be coupled to a second reaction that produces a detectable signal. For example, CoA can react with Ellman's reagent (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Fluorogenic Substrates: Assays can be designed using substrates that become fluorescent upon acetylation.

Detailed Methodology (Coupled Assay):

-

Reaction Setup: Prepare a reaction mixture containing the this compoundacetyltransferase, the acceptor substrate, acetyl-CoA, the coupling enzyme (e.g., a thiol-sensitive probe), and a suitable buffer.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction velocity is proportional to the rate of change in the signal. Kinetic parameters are determined as described for the radiometric assay.

Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers a powerful and versatile platform for studying enzyme kinetics and substrate specificity. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose. A key advantage of MS-based assays is the ability to simultaneously monitor multiple substrates and products in a single reaction, enabling high-throughput screening of substrate libraries.

Detailed Methodology (Multiplex ESI-MS Assay):

-

Reaction Setup: A single reaction is prepared containing the enzyme and a mixture of competing substrates.

-

Reaction and Quenching: The reaction is initiated and allowed to proceed for a defined time before being quenched.

-

Sample Preparation: The reaction mixture is prepared for MS analysis, which may involve dilution and the addition of an internal standard.

-

ESI-MS Analysis: The sample is introduced into the mass spectrometer, and the abundance of each substrate and its corresponding acetylated product is measured.

-

Data Analysis: The relative rates of product formation for the different substrates are used to determine the relative specificity constants (kcat/KM). If the specificity constant for one substrate is known, the absolute values for the others can be calculated.

.dot digraph Logical_Relationship

Methodological & Application

Enzymatic Synthesis of 6-O-acetyl-β-D-glucopyranose: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 6-O-acetyl-β-D-glucopyranose, a selectively acetylated monosaccharide with significant potential in various biomedical and industrial applications. The regioselective acetylation of the primary hydroxyl group at the C-6 position of glucose is achieved using enzymatic catalysts, offering a green and efficient alternative to traditional chemical methods. This application note outlines two primary enzymatic approaches: one utilizing a whole-cell biocatalyst and another employing an immobilized lipase. Detailed experimental procedures, data presentation in tabular format, and visual representations of the workflow and reaction pathway are included to facilitate seamless adoption in the laboratory.

Introduction

Selective protection of hydroxyl groups in carbohydrates is a fundamental challenge in synthetic organic chemistry. This compoundacetyl-β-D-glucopyranose is a valuable building block in the synthesis of various biologically active compounds and carbohydrate-based materials. Enzymatic synthesis provides a powerful tool for achieving high regioselectivity under mild reaction conditions, minimizing the need for complex protection and deprotection steps often associated with chemical synthesis. Lipases and acyltransferases are among the key enzymes employed for this purpose, demonstrating excellent catalytic activity and specificity. This protocol focuses on practical and reproducible methods for the synthesis, purification, and characterization of this compoundacetyl-β-D-glucopyranose.

Data Presentation

Table 1: Reaction Parameters for Whole-Cell Biocatalysis using Pseudomonas stutzeri

| Parameter | Optimal Condition |

| Biocatalyst | Lyophilized Pseudomonas stutzeri cells |

| Acyl Donor | Vinyl acetate |

| Substrate | D-glucose |

| Solvent System | Isooctane-pyridine (3:7 v/v) |

| Water Content | 2% (v/v) |

| Molar Ratio (Acyl Donor:Glucose) | 10:1 |

| Biocatalyst Dosage | 80 mg/mL |

| Reaction Temperature | 35°C |

| Result | |

| Glucose Conversion | 97.2% |

| Reaction Rate | 29.7 mmol/L·h (over 24h) |

| Regioselectivity | >99% for 6-O position |

Table 2: Reaction Parameters for Immobilized Lipase Catalysis using Novozym 435

| Parameter | Typical Condition |

| Biocatalyst | Novozym 435 (Candida antarctica lipase B) |

| Acyl Donor | Vinyl acetate |

| Substrate | D-glucose |

| Solvent | 2-Methyl-2-butanol (tert-amyl alcohol) |

| Enzyme Concentration | 20 - 50 mg/mL |

| Substrate Concentration | 0.5 M |

| Molar Ratio (Acyl Donor:Glucose) | 1:1 to 2:1 |

| Reaction Temperature | 40 - 60°C |

| Agitation | 150 - 200 rpm |

| Result | |

| Conversion | High (specifics vary with conditions) |

| Regioselectivity | High for the 6-O position |

Experimental Protocols

Protocol 1: Synthesis using Whole-Cell Biocatalyst (Pseudomonas stutzeri)

This protocol is adapted from a method for the synthesis of this compoundpropionyl-D-glucose and is applicable for this compoundacetylation.

1. Materials:

-

Lyophilized cells of Pseudomonas stutzeri

-

D-glucose

-

Vinyl acetate

-

Isooctane

-

Pyridine

-

Molecular sieves (3Å)

2. Procedure:

-

To a 50 mL screw-capped flask, add D-glucose (e.g., 0.5 mmol, 90 mg) and lyophilized P. stutzeri cells (80 mg/mL of solvent).

-

Add the solvent system of isooctane and pyridine (3:7 v/v, e.g., 10 mL total volume).

-

Add vinyl acetate in a 10:1 molar ratio to glucose (5 mmol, 430 mg, 0.46 mL).

-

Add molecular sieves to maintain a water content of 2% (v/v).

-

Seal the flask and place it in an orbital shaker at 35°C with agitation (e.g., 200 rpm).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion (typically 24 hours), filter to remove the biocatalyst and molecular sieves.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Synthesis using Immobilized Lipase (Novozym 435)

1. Materials:

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

D-glucose

-

Vinyl acetate

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Molecular sieves (3Å)

2. Procedure:

-

In a dried flask, dissolve D-glucose (e.g., 0.5 M) in 2-methyl-2-butanol. Gentle heating may be required to aid dissolution.

-

Add Novozym 435 (e.g., 33 mg/mL) and molecular sieves to the solution.

-

Add vinyl acetate (e.g., 1:1 molar ratio to glucose).

-

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 150 rpm).

-

Monitor the reaction by TLC or HPLC until maximum conversion is achieved.

-

Filter off the enzyme and molecular sieves. The enzyme can be washed with the solvent and reused.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude this compoundacetyl-β-D-glucopyranose.

Protocol 3: Purification and Characterization

1. Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compoundacetyl-β-D-glucopyranose.

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The expected ¹H NMR spectrum will show a characteristic acetyl methyl singlet at approximately 2.0-2.1 ppm. The signals for the glucose ring protons will appear between 3.0 and 5.5 ppm. The anomeric proton signal will be a doublet, with the coupling constant indicating the β-configuration (typically around 8 Hz).

-

The ¹³C NMR spectrum will show a signal for the acetyl carbonyl carbon around 170-175 ppm and the acetyl methyl carbon around 20-21 ppm. The glucose ring carbons will resonate in the range of 60-100 ppm, with the

Application Notes and Protocols for Selective 6-O-Detritylation in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective removal of the trityl protecting group from the 6-hydroxyl position of carbohydrates. This critical step in carbohydrate synthesis allows for further functionalization of the primary alcohol, enabling the construction of complex oligosaccharides and glycoconjugates vital for drug development and biological research. The protocols outlined below utilize various acidic catalysts, offering a range of options to suit different substrate requirements and laboratory setups.

Introduction

The trityl (triphenylmethyl, Tr) group is a bulky protecting group widely used for the selective protection of primary hydroxyl groups in carbohydrates due to its steric hindrance. Its removal, known as detritylation, is a key step in multi-step carbohydrate synthesis. Achieving selective deprotection of the 6-O-trityl group while other protecting groups, such as acetates or benzoates, remain intact is crucial for synthetic efficiency. The choice of reagent and reaction conditions is paramount to ensure high selectivity and yield, minimizing the formation of byproducts. This document details protocols using aqueous acetic acid, p-toluenesulfonic acid, and boron trifluoride etherate for this purpose.

Data Presentation

The following table summarizes the quantitative data for different selective this compounddetritylation protocols, allowing for easy comparison of their effectiveness.

| Starting Material | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| 6,1',6'-tri-O-tritylsucrose penta-acetate (TRISPA) | Acetic Acid (aqueous) | Acetic Acid/Water | 80 | 4 | 52 | 80 | [1] |

| Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside | p-Toluenesulfonic acid monohydrate (PTSA) | Dichloromethane | RT | 2 | 95 | High | |

| Per-O-benzoylated this compoundtrityl-α-D-glucopyranoside | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | 0 to RT | 1 | 92 | High |

Note: "High" selectivity indicates that the reaction predominantly yielded the 6-OH product with minimal deprotection at other positions, as observed by TLC and NMR, although a precise numerical value was not provided in the source.

Experimental Protocols

Protocol 1: Selective this compoundDetritylation using Aqueous Acetic Acid

This protocol is particularly useful for acid-sensitive substrates where harsher conditions might lead to the removal of other protecting groups or anomerization.

Materials:

-

6,1',6'-tri-O-tritylsucrose penta-acetate (TRISPA)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 6,1',6'-tri-O-tritylsucrose penta-acetate (1.0 g) in a mixture of glacial acetic acid and water (e.g., 80% aqueous acetic acid, 20 mL).

-

Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

After 4 hours, or upon disappearance of the starting material, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 2,3,6,3',4'-penta-O-acetyl sucrose.[1]

Protocol 2: Selective this compoundDetritylation using p-Toluenesulfonic Acid (PTSA)

This method offers a mild and efficient alternative for the selective detritylation of the primary hydroxyl group.

Materials:

-

Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside (1.0 g) in dichloromethane (20 mL).

-

Add p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of methanol.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside.

Protocol 3: Selective this compoundDetritylation using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol utilizes a Lewis acid catalyst and is often effective for substrates that are resistant to protic acids.

Materials:

-

Per-O-benzoylated this compoundtrityl-α-D-glucopyranoside

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the per-O-benzoylated this compoundtrityl-α-D-glucopyranoside (1.0 g) in anhydrous dichloromethane (20 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add boron trifluoride etherate (e.g., 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 6-hydroxy-per-O-benzoylated glucopyranoside.

Mandatory Visualizations

Caption: General reaction scheme for selective this compounddetritylation.

Caption: Experimental workflow for selective this compounddetritylation.

References

Application of 6-O-Cholesteryl-Pullulan in Nanoparticle Formulation: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 6-O-cholesteryl-pullulan in the formulation of advanced nanoparticle-based drug delivery systems. This guide includes detailed protocols for the synthesis of the cholesteryl-pullulan conjugate, nanoparticle preparation, and drug loading, alongside a summary of key physicochemical characteristics and a discussion of cellular uptake mechanisms.

Introduction

This compoundcholesteryl-pullulan is an amphiphilic polymer derivative that self-assembles in aqueous environments to form stable nanoparticles. This unique property stems from the hydrophilic nature of the pullulan backbone, a polysaccharide composed of maltotriose units, and the hydrophobicity of the cholesterol moiety. The resulting nanoparticles possess a core-shell structure, with the hydrophobic cholesterol core serving as a reservoir for lipophilic drugs and the hydrophilic pullulan shell providing biocompatibility and stability in physiological solutions. These nanoparticles are promising carriers for targeted drug delivery, offering advantages such as improved drug solubility, sustained release, and the potential for receptor-mediated cellular uptake.

Data Presentation: Physicochemical Properties of Cholesteryl-Pullulan Nanoparticles

The physicochemical properties of cholesteryl-pullulan nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. These properties can be tuned by varying the degree of cholesterol substitution and the method of preparation. Below is a summary of typical quantitative data for different cholesteryl-pullulan nanoparticle formulations.

| Nanoparticle Type | Degree of Cholesterol Substitution (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

| CHP | 3.11 | 110.8 | 0.267 | -1.21 ± 0.12 | 13.3 | 75.2 | [1] |

| CHCP | 3.46 | 148.6 | 0.189 | -19.9 ± 0.23 | 12.7 | 72.4 | [1] |

| CHAP | 2.92 | 263.9 | 0.138 | +7.22 ± 0.18 | 12.3 | 70.8 | [1] |

| CHPN1 | Low | 178.0 | - | - | - | - | |

| CHPN2 | Medium | 144.4 | - | - | - | - | |

| CHPN3 | High | 97.8 | - | - | - | - |

CHP: Cholesterol-modified Pullulan; CHCP: Cholesterol-modified Carboxylethylpullulan; CHAP: Cholesterol-modified Amino-pullulan; CHPN: Cholesteryl-modified aminated pullulan polymers.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compoundcholesteryl-pullulan and the subsequent formulation and drug loading of nanoparticles.

Protocol 1: Synthesis of this compoundCholesteryl-Pullulan

This protocol involves a two-step process: the synthesis of cholesteryl hemisuccinate, followed by its esterification to pullulan. The succinoylation of pullulan has been shown to occur preferentially at the C-6 hydroxyl group.[2]

Step 1: Synthesis of Cholesteryl Hemisuccinate

-

Dissolution: Dissolve cholesterol (9.37 mmol) in pyridine (28 mL) in a suitable reaction vessel.

-

Addition of Reagents: To the cholesterol solution, add succinic anhydride (14.7 mmol) and 4-dimethylaminopyridine (DMAP, 1.584 mmol) as a catalyst.[3]

-

Reaction: Stir the reaction mixture at room temperature for 7 days.[3]

-

Quenching and Extraction: After the reaction is complete, pour the mixture into ice water. Adjust the pH to 7 using dilute hydrochloric acid. Extract the product with chloroform.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude cholesteryl hemisuccinate by column chromatography.

Step 2: Esterification of Pullulan with Cholesteryl Hemisuccinate

-

Dissolution: Dissolve pullulan in dimethyl sulfoxide (DMSO).

-

Activation: In a separate vessel, dissolve the synthesized cholesteryl hemisuccinate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and DMAP in DMSO.

-

Reaction: Add the activated cholesteryl hemisuccinate solution to the pullulan solution and stir the mixture.

-

Purification: Purify the resulting this compoundcholesteryl-pullulan conjugate by dialysis against a suitable solvent to remove unreacted reagents and byproducts.

-

Lyophilization: Lyophilize the purified solution to obtain the final product as a white powder.

Protocol 2: Formulation of Nanoparticles by Self-Assembly (Dialysis Method)

-

Dissolution: Dissolve the synthesized this compoundcholesteryl-pullulan in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1]

-

Dialysis: Transfer the polymer solution into a dialysis bag (e.g., molecular weight cutoff of 12-14 kDa).

-

Nanoparticle Formation: Immerse the dialysis bag in a large volume of distilled water or phosphate-buffered saline (PBS) and stir for 24-48 hours to allow for the gradual exchange of the organic solvent with the aqueous phase, leading to the self-assembly of nanoparticles.

-

Filtration: After dialysis, filter the nanoparticle suspension through a membrane filter (e.g., 0.45 µm pore size) to remove any large aggregates.[1]

-

Characterization: Characterize the resulting nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM).

Protocol 3: Drug Loading into Nanoparticles (Dialysis Method)

This protocol is suitable for loading hydrophobic drugs, such as doxorubicin or mitoxantrone, into the hydrophobic core of the cholesteryl-pullulan nanoparticles.

-

Co-dissolution: Dissolve both the this compoundcholesteryl-pullulan and the hydrophobic drug in a common organic solvent like DMSO. A typical ratio is 20 mg of nanoparticles to 4 mg of the drug.[1]

-

Dialysis: Place the solution in a dialysis bag (MWCO 12-14 kDa) and dialyze against distilled water or PBS for a sufficient period (e.g., 9 hours) to remove the organic solvent and the unloaded drug.[1]

-

Purification: The drug-loaded nanoparticles are retained within the dialysis bag.

-

Quantification: Determine the drug loading content and encapsulation efficiency by measuring the amount of drug in the nanoparticles. This can be done by disrupting the nanoparticles with a suitable solvent and quantifying the drug concentration using techniques like UV-Vis spectrophotometry or fluorescence spectroscopy.

Calculations:

-

Drug Loading Efficiency (%) = (Amount of drug in nanoparticles / Initial amount of drug added) x 100%

-

Drug Loading Content (%) = (Amount of drug in nanoparticles / Total weight of nanoparticles) x 100%

Visualization of Key Processes

To aid in the understanding of the underlying mechanisms, the following diagrams illustrate the self-assembly of this compoundcholesteryl-pullulan into nanoparticles and the proposed cellular uptake pathway.

Caption: Self-assembly of this compoundcholesteryl-pullulan into a core-shell nanoparticle.

References

Troubleshooting & Optimization

Technical Support Center: 6-O-Monotosylation of Cyclodextrin

Welcome to the technical support center for the 6-O-monotosylation of cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the this compoundmonotosylation of cyclodextrin?

The main challenge is achieving selective monotosylation at the C-6 primary hydroxyl group while minimizing the formation of multi-tosylated byproducts and avoiding reactions at the secondary hydroxyl groups. Low yields are a common issue, often stemming from difficulties in both the reaction and purification steps.

Q2: What are the common byproducts in this reaction?

Common byproducts include di- and tri-tosylated cyclodextrins, as well as the unreacted cyclodextrin. In some cases, especially under high basicity, the formation of 3,6-anhydro-cyclodextrin can occur.

Q3: Which tosylating agent is best to use?

Several tosylating agents can be used, each with its own advantages and disadvantages:

-

p-Toluenesulfonyl chloride (TsCl): Most common and cost-effective, but can lead to a mixture of products.

-

p-Toluenesulfonic anhydride (Ts₂O): Can improve yields, with one study reporting a 61% yield.

-

1-(p-Tosyl)-imidazole: A protocol using this reagent reports the formation of a highly pure mono-substituted product with an acceptable yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A typical mobile phase is a mixture of methyl ethyl ketone, methanol, and water. The spots can be visualized by dipping the plate in a sulfuric acid-ethanol solution and heating.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Monotosylated Product | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction conditions (temperature, pH, stoichiometry). - Loss of product during purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the molar ratio of cyclodextrin to the tosylating agent. - Carefully control the temperature, often at 0°C or room temperature. - Adjust the pH of the reaction mixture; alkaline conditions are typically required. - Employ efficient purification methods like ion-exchange chromatography to minimize product loss. |

| Presence of Multi-tosylated Byproducts | - Excess of the tosylating agent. - Prolonged reaction time. | - Use a controlled amount of the tosylating agent. - Monitor the reaction closely with TLC and quench it once the desired product is maximized. |

| Formation of 3,6-anhydro-cyclodextrin | - High basicity of the reaction medium. | - Carefully control the concentration of the base (e.g., NaOH). The high basicity can lead to intramolecular nucleophilic substitution. |

| Difficulty in Purifying the Product | - Similar polarities of the product and byproducts. - Use of toxic organic solvents for precipitation/crystallization. | - Consider using cation exchange resins for a single-step purification, which can increase yields to around 35% and avoid organic solvents. - Recrystallization from water or aqueous ethanol can also be effective. |

| Inconsistent Results/Reproducibility Issues | - Purity of starting materials. - Variations in reaction conditions. - Inefficient mixing. | - Ensure the use of high-purity cyclodextrin and tosylating agent. - Maintain strict control over temperature, pH, and addition rates. - Ensure vigorous and consistent stirring throughout the reaction. |

Comparative Data on Reaction Conditions and Yields

| Tosylating Agent | Solvent | Base | Temperature | Reported Yield | Reference |

| p-Toluenesulfonyl chloride (TsCl) | Aqueous NaOH | NaOH | 0°C | 72% | |

| 1-(p-Tosyl)-imidazole | Water | NaOH | Room Temp | Not specified, but "acceptable" | |

| p-Toluenesulfonic anhydride (Ts₂O) | Water | NaOH | Not specified | 61% | |

| p-Toluenesulfonyl chloride (TsCl) | Aqueous solution | NaOH | Not specified | 35% (with ion-exchange purification) | |

| p-Toluenesulfonyl chloride (TsCl) | Water/acetonitrile | NaOH | Not specified | ~5% (very pure) | |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | - | 0°C to Room Temp | 40% |

Experimental Protocols

Protocol 1: Monotosylation using p-Toluenesulfonyl Chloride in an Aqueous Medium

This protocol is adapted from a procedure reporting a 72% yield.

Materials:

-

β-Cyclodextrin (β-CD)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ice-cold water

Procedure:

-

Disperse β-Cyclodextrin (1.00 g, 0.88 mmol) in an aqueous 0.4 M NaOH solution.

-

Cool the solution to 0°C with vigorous stirring.

-

Slowly add p-TsCl (0.71 g, 3.72 mmol) in portions to the solution.

-

Continue stirring vigorously at 0°C for 2 hours.

-

Remove any remaining solid TsCl by suction filtration.

-

Adjust the pH of the filtrate to 8

Technical Support Center: Optimization of 6-O-Sulfotransferase Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-O-sulfotransferase (6-OST) reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind a this compoundsulfotransferase assay?

A this compoundsulfotransferase enzyme catalyzes the transfer of a sulfo group from a donor substrate, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-O position of an acceptor substrate, such as a carbohydrate residue within a larger molecule like heparan sulfate or keratan sulfate. The activity of the enzyme is measured by quantifying the amount of sulfated product formed.

Q2: What are the common methods for detecting the product of a this compoundsulfotransferase reaction?

Common detection methods often involve the use of radiolabeled PAPS ([35S]PAPS). After the enzymatic reaction, the radiolabeled product is separated from the unreacted [35S]PAPS and other reaction components. Separation techniques include:

-

Thin-Layer Chromatography (TLC): Aliquots of the reaction mixture are spotted on a TLC plate, and the components are separated based on their polarity.

-

Gel Electrophoresis: The reaction products are separated by size and charge on a gel.

-

Anion-Exchange Chromatography: This method separates molecules based on their net negative charge, which is increased in the sulfated product.

After separation, the radioactivity of the product is quantified using methods like liquid scintillation counting or phosphorimaging. Non-radioactive methods, such as those using mass spectrometry (LC-MS), can also be employed to differentiate the substrate from the product.

Q3: What are the key components of a this compoundsulfotransferase reaction mixture?

A typical reaction mixture includes:

-

Enzyme Source: This can be a purified recombinant enzyme or a cell lysate/microsomal fraction containing the this compoundsulfotransferase.

-

Acceptor Substrate: The molecule to be sulfated (e.g., heparan sulfate, keratan sulfate, or specific oligosaccharides).

-

Donor Substrate (PAPS): The source of the sulfo group, often radiolabeled for detection.

-

Buffer: To maintain an optimal pH for the enzyme. Common buffers include Tris-HCl and HEPES-NaOH.

-

Divalent Cations: Often required for enzyme activity, with MnCl2 or MgCl2 being commonly used.

-

Other Additives: These can include detergents (e.g., Triton X-100) to aid in solubilizing membrane-bound enzymes, and inhibitors of other enzymes (e.g., NaF to inhibit phosphatases).

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or No Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at the recommended temperature. - Perform a protein quantification assay to confirm enzyme concentration. - Test a new batch or lot of the enzyme. |

| Suboptimal reaction conditions | - Optimize pH, temperature, and incubation time. A typical incubation is at 37°C for 1-2 hours. - Titrate the concentration of divalent cations (e.g., MgCl2 or MnCl2). - Verify the concentration and purity of the acceptor and donor substrates. | |

| Presence of inhibitors in the sample | - If using a cell lysate, consider purifying the enzyme further. - Include appropriate controls to test for inhibition. | |

| Degradation of PAPS | - [35S]PAPS has a relatively short half-life (87.5 days); ensure it is not expired. - Aliquot and store PAPS properly to avoid repeated freeze-thaw cycles. | |

| High Background Signal | Incomplete separation of product and unreacted [35S]PAPS | - Optimize the separation method (TLC, electrophoresis, or chromatography). - Include a "no enzyme" or "no acceptor" control reaction to determine the background level. |

| Contamination of reagents | - Use high-purity reagents and sterile, nuclease-free water. | |

| Inconsistent Results | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for viscous solutions. |

| Variability in incubation time or temperature | - Use a calibrated incubator or water bath and ensure consistent timing for all reactions. | |

| Freeze-thaw cycles of reagents | - Aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles. |

Experimental Protocols

Standard this compoundSulfotransferase Assay Protocol

This protocol is a generalized procedure based on common methodologies.

1. Preparation of Reaction Mixture:

-

Prepare a reaction mixture containing the following components at their final concentrations:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent Cation (e.g., 10 mM MnCl2)

-

Acceptor Substrate (concentration will vary depending on the substrate and enzyme)

-

[35S]PAPS (e.g., 150 pmol)

-

Detergent (e.g., 0.05% Triton X-100, if required)

-

2. Enzyme Reaction:

-

Add the enzyme source (e.g., purified enzyme or cell lysate) to the reaction mixture to initiate the reaction.

-

Incubate at the optimal temperature (typically 37°C) for a defined period (e.g., 1 hour).

3. Termination of Reaction:

-

Stop the reaction by adding a termination solution, such as a high-concentration salt solution or by heat inactivation.

4. Separation and Detection:

-

Separate the radiolabeled product from unreacted [35S]PAPS using a suitable method (TLC, gel electrophoresis, or chromatography).

-

Quantify the radioactivity of the product using a scintillation counter or phosphorimager.

5. Data Analysis:

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into the product

overcoming solubility issues with 6-O-tritylated cellulose

Welcome to the technical support center for 6-O-tritylated cellulose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this modified cellulose derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compoundtritylated cellulose, and why is its solubility a concern?

A1: this compoundtritylated cellulose is a derivative of cellulose where the primary hydroxyl group at the C-6 position of the anhydroglucose units is protected by a bulky triphenylmethyl (trityl) group. This modification significantly increases the steric hindrance and hydrophobicity of the polymer, making it insoluble in water and many common organic solvents that would dissolve unmodified cellulose. Achieving a homogeneous solution is crucial for subsequent chemical modifications, characterization, and processing.

Q2: What are the primary factors influencing the solubility of this compoundtritylated cellulose?

A2: The solubility of this compoundtritylated cellulose is primarily influenced by the following factors:

-

Solvent Choice: The polarity and chemical nature of the solvent are critical. Due to the hydrophobic trityl groups, non-polar or moderately polar aprotic solvents are generally more effective.

-

Degree of Substitution (DS): The extent to which the hydroxyl groups are tritylated can affect solubility. A high and uniform DS generally leads to more predictable solubility in non-polar solvents.[1]

-

Temperature: In many cases, increasing the temperature can enhance solubility by increasing the kinetic energy of the solvent and polymer molecules.

-

Moisture Content: The presence of water can hinder dissolution in non-polar organic solvents by promoting aggregation of the polymer chains through residual hydroxyl groups.

-

Agitation: Proper agitation is necessary to ensure adequate dispersion of the polymer and facilitate solvent penetration.

Q3: Which solvents are recommended for dissolving this compoundtritylated cellulose?

A3: Based on synthesis protocols and the chemical nature of the compound, the following solvents and solvent systems are recommended:

-

Good Solvents: Pyridine, N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.

-

Solvent Systems: A mixture of LiCl in DMAc is a powerful solvent system for many cellulose derivatives and can be effective for this compoundtritylated cellulose.[1]

-

Non-Polar Solvents: For derivatives with additional hydrophobic modifications (e.g., alkoxytrityl groups), solubility in less polar solvents like toluene or dichloromethane may be enhanced.[1]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Dissolution or Swelling Only | 1. Inappropriate solvent. 2. Insufficient temperature. 3. Presence of moisture in the polymer or solvent. | 1. Switch to a more suitable solvent (see FAQs). Consider using a LiCl/DMAc solvent system. 2. Gently heat the mixture while stirring. Start with a modest temperature (e.g., 40-50°C) and increase if necessary, while being mindful of solvent boiling points and polymer stability. 3. Dry the this compoundtritylated cellulose under vacuum before use. Use anhydrous solvents. |

| Formation of Gels or Aggregates | 1. Too high concentration. 2. Poor initial dispersion. 3. Solvent added too quickly. | 1. Try preparing a more dilute solution. 2. Add the polymer powder slowly to the vigorously stirred solvent to prevent clumping. 3. Ensure the polymer is well-dispersed before increasing the volume of the solvent. |

| Slow Dissolution Rate | 1. High molecular weight of the cellulose backbone. 2. Insufficient agitation. 3. Low temperature. | 1. Be patient; high molecular weight polymers naturally take longer to dissolve. Allow for extended stirring time (several hours to overnight). 2. Increase the stirring speed or use a more effective agitation method (e.g., mechanical stirrer). 3. As mentioned, gentle heating can expedite the process. |

| Solution appears hazy or contains suspended particles | 1. Presence of insoluble impurities or untritylated cellulose fibers. 2. The solution is close to its saturation point. | 1. Filter the solution through a fine-pored filter (e.g., glass wool or a specialized polymer filter) to remove insoluble material. 2. Dilute the solution with more solvent or gently warm it to increase solubility. |

Quantitative Solubility Data

The following table provides a qualitative and estimated quantitative summary of the solubility of this compoundtritylated cellulose in various solvents. Please note that exact values can vary based on the specific degree of substitution and molecular weight of the polymer.

| Solvent | Type | Estimated Solubility (at 25°C) | Notes |

| Pyridine | Polar Aprotic | High (~50-100 mg/mL) | Often used as a reaction solvent for tritylation. |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Moderate to High (~20-50 mg/mL) | Can be enhanced with the addition of LiCl. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate (~10-30 mg/mL) | May require gentle heating to achieve full dissolution. |

| Chloroform | Non-Polar | Moderate (~10-20 mg/mL) | Good for subsequent analysis like NMR. |

| Dichloromethane (DCM) | Non-Polar | Low to Moderate (~5-15 mg/mL) | Solubility is highly dependent on the exact DS. |

| Toluene | Non-Polar | Low (~1-5 mg/mL) | Generally a poor solvent unless the trityl group is further functionalized to increase hydrophobicity.[1] |

| Water | Polar Protic | Insoluble (<0.1 mg/mL) | The hydrophobic trityl groups prevent dissolution. |

| Ethanol | Polar Protic | Insoluble (<0.1 mg/mL) | Not a suitable solvent. |

Experimental Protocols

Protocol for Dissolving this compoundTritylated Cellulose in DMAc/LiCl

This protocol describes the preparation of a 1% (w/v) solution of this compoundtritylated cellulose in a DMAc/LiCl solvent system.

Materials:

-

This compoundtritylated cellulose (dried under vacuum at 40°C for 24 hours)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Anhydrous Lithium Chloride (LiCl)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Sealable glass vial or flask

Procedure:

-

Prepare the Solvent: In a dry, sealable flask, prepare an 8% (w/w) LiCl solution in DMAc. For example, add 8 g of anhydrous LiCl to 92 g (approximately 98.4 mL) of anhydrous DMAc. Stir with gentle heating (around 50-60°C) until the LiCl is completely dissolved. Allow the solvent to cool to room temperature.

-

Initial Dispersion: Weigh 100 mg of pre-dried this compoundtritylated cellulose into a separate dry vial. Add approximately 5 mL of the prepared DMAc/LiCl solvent.

-

Stirring: Immediately begin vigorous stirring to ensure the polymer is well-dispersed and does not form clumps.

-

Dilution: Once the initial slurry is homogeneous, add the remaining 5 mL of the DMAc/LiCl solvent to reach a final volume of 10 mL.

-

Dissolution: Seal the vial to prevent moisture absorption and continue stirring at room temperature. The dissolution process may take several hours.

-

Heating (Optional): If the polymer does not fully dissolve after 4-6 hours, the mixture can be gently heated to 40-50°C with continued stirring.

-

Completion: The dissolution is complete when the solution is clear and visually homogeneous.

Visualizations

Caption: Experimental workflow for dissolving this compoundtritylated cellulose.

Caption: Factors influencing the solubility of this compoundtritylated cellulose.

References

addressing challenges in the large-scale synthesis of 6-O-palmitoyl-L-ascorbic acid

Welcome to the technical support center for the synthesis of 6-O-palmitoyl-L-ascorbic acid (ascorbyl palmitate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale production.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis process.

Q: Why is my yield of this compoundpalmitoyl-L-ascorbic acid consistently low?

A: Low yield is a common challenge stemming from several factors. Consider the following troubleshooting steps:

-

Sub-optimal Substrate Molar Ratio: The esterification reaction is influenced by the molar ratio of L-ascorbic acid (AA) to palmitic acid (PA). An excess of palmitic acid often drives the reaction towards higher product formation. Studies have shown that an AA:PA molar ratio of 1:8 can result in yields as high as 81%.[1] Ratios up to 1:11 have also been explored.[2]

-

Inefficient Water Removal: The esterification process produces water, which can lead to a reverse reaction (hydrolysis), thereby reducing the yield. The addition of molecular sieves (e.g., 3Å or 4Å) to the reaction medium is critical for scavenging this water and shifting the equilibrium towards the product.[2][3] The use of 20 mg/ml of molecular sieves has been shown to increase the yield from 68% to 80%.[3]

-

Incorrect Reaction Temperature: Temperature is a critical parameter that affects both reaction rate and enzyme stability (in enzymatic synthesis). For enzymatic synthesis with Novozym 435, an optimal temperature of 55°C has been reported to achieve the highest yield.[1] For other lipase systems, temperatures up to 75°C have been found to be optimal, but exceeding this can lead to enzyme denaturation and a sharp decrease in yield.[3]

-

Poor Catalyst Performance: In enzymatic synthesis, the choice and condition of the lipase are paramount. Novozym 435 is a frequently used and highly effective commercial immobilized lipase for this reaction.[1][4] If using a different enzyme, its activity and stability in the chosen solvent system must be verified. For chemical synthesis, the concentration and purity of the acid catalyst (e.g., sulfuric acid) are crucial.[5]

Q: I'm struggling with the poor solubility of my substrates. What can I do?

A: A major challenge in this synthesis is the opposing polarity of the substrates: L-ascorbic acid is hydrophilic (water-soluble) while palmitic acid is lipophilic (oil-soluble).[1][6] Finding a solvent that can adequately dissolve both is key.

-

Solvent Selection: Solvents like 2-methyl-2-butanol (tert-amyl alcohol) are preferred as they can dissolve the substrates at acceptable concentrations while maintaining high lipase activity.[1] Other effective solvents include acetone and tert-butanol.[7]

-

Co-Solvent Systems: A mixture of solvents can be used to improve solubility. For instance, a co-solvent system of tert-pentanol and DMSO at a 9:1 (v/v) ratio has been successfully implemented to co-dissolve the polar and apolar substrates.[2]

-

Use of Ionic Liquids: Ionic liquids, such as 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), have been investigated as alternative reaction media that can facilitate the dissolution of both substrates.[5]

Q: My enzyme activity decreases rapidly after a few batches. How can I improve biocatalyst stability and reusability?

A: Maintaining enzyme stability is crucial for the cost-effectiveness of large-scale enzymatic synthesis.

-

Solvent Choice: While some solvents like acetone may give a high initial yield, they can negatively impact enzyme stability over time.[7] In contrast, 2-methyl-2-butanol has been shown to support better enzyme stability for repeated use.[7]

-

Immobilization: Using an immobilized lipase is standard practice to ensure the enzyme can be easily recovered and reused.[3][8] The choice of support material (e.g., Celite, polymer resins) can affect stability.

-

Operating Conditions: Extreme temperatures or pH levels can denature the enzyme. Operating within the enzyme's optimal range is essential. For example, temperatures above 75°C have been observed to cause a gradual decrease in ester yield due to a denaturing effect on the biocatalyst.[3]

Q: What is the most effective method for purifying the final product on a large scale?

A: Post-reaction, the this compoundpalmitoyl-L-ascorbic acid must be separated from unreacted substrates, byproducts, and the catalyst.

-

Solvent Extraction: A multi-step solvent extraction process is highly effective. A typical procedure involves filtering the enzyme, evaporating the reaction solvent, and then using a sequence of solvents to separate the components. For example, hexane can be used to extract unreacted palmitic acid, followed by an ethyl acetate/water mixture to isolate the final product, which is insoluble in this mixture.[1]

-

Recrystallization: After initial separation, recrystallization can be employed to achieve high purity. For instance, dissolving the crude product in a solvent like ethyl acetate, followed by cooling and crystallization, can yield a product with over 97% purity.[9]

Frequently Asked Questions (FAQs)

Q: What are the main differences between chemical and enzymatic synthesis for ascorbyl palmitate?

A: Industrially, both chemical and enzymatic methods are used. Chemical synthesis, often using concentrated sulfuric or hydrofluoric acid as a catalyst, is a traditional method.[1][5] It can be energy-intensive and may produce unwanted byproducts.[5] Enzymatic synthesis, using lipases, is considered a "greener" alternative characterized by milder reaction conditions and high regioselectivity, specifically targeting the 6-O position.[5][6] However, it can suffer from lower yields and higher initial costs.[5]

Q: Which enzyme is most commonly recommended for this synthesis?

A: Novozym 435, an immobilized lipase B from Candida antarctica, is widely cited as one of the most effective and stable biocatalysts for the synthesis of ascorbyl palmitate.[1][4] Other lipases, such as those from Pseudomonas stutzeri and Aspergillus niger, have also been used.[1][10]

Q: How does reaction time impact the final yield?

A: The reaction time required to reach maximum yield varies significantly based on other conditions like temperature, catalyst concentration, and substrates. Optimal reaction times reported in the literature range from as short as 6 hours to as long as 144 hours.[1][6] It is essential to monitor the reaction progress to determine the point at which the maximum concentration of ascorbyl palmitate is achieved, after which the yield may plateau or even decrease.[1]

Data Presentation

Table 1: Comparison of Optimized Conditions for Enzymatic Synthesis of this compoundPalmitoyl-L-Ascorbic Acid

| Enzyme | Solvent | Temperature (°C) | AA:PA Molar Ratio | Reaction Time (h) | Max. Yield / Conversion | Reference |

| Novozym 435 | 2-methyl-2-butanol | 55 | 1:8 | 144 | 81% | [1] |

| Celite-immobilized Lipolase 100L | DMSO | 75 | 1:2.5 | 18 | 80% | [3] |

| Lipase (unspecified) | tert-pentanol:DMSO (9:1) | 50 | 1:11 | 18 | 66.4% | [2] |

| Novozym 435 | Acetone | 55 | 1:8 | ~24 | >80% | [7] |

| PyCal (Immobilized C. antarctica Lipase B) | tert-butyl alcohol | Not specified | Not specified | 6 | 90% | [6] |

Table 2: Example of Purification Efficiency via Solvent Extraction

| Purification Step | Composition | Recovery Yield | Purity of Ascorbyl Palmitate |

| Reaction Product | Ascorbyl Palmitate, Palmitic Acid, Ascorbic Acid | 100% | 78.1% |

| After Hexane Extraction | Ascorbyl Palmitate, Ascorbic Acid | 93.6% | 87.5% |

| After Ethyl Acetate/Water Extraction | Ascorbyl Palmitate | 90.0% (of this step) | 97.5% |

| Overall Process | - | 84.2% | 97.5% |

Data adapted from a study using Novozym 435.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of this compoundPalmitoyl-L-Ascorbic Acid using Novozym 435

This protocol provides a general methodology based on common lab-scale procedures that can be adapted for larger scales.

Materials and Equipment:

-

L-ascorbic acid (AA)

-

Palmitic acid (PA)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

2-methyl-2-butanol (2M2B), analytical grade

-

Molecular sieves, 3Å

-

Reaction vessel with temperature control and magnetic or orbital shaking

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

-

Hexane, analytical grade

-

Ethyl acetate, analytical grade

-

Deionized water

Procedure:

-

Substrate Preparation: In the reaction vessel, dissolve L-ascorbic acid and palmitic acid in 2-methyl-2-butanol to achieve the desired molar ratio (e.g., 1:8 AA:PA).

-

Addition of Reagents: Add Novozym 435 (e.g., 12 g/L) and molecular sieves (e.g., 14 g/L) to the reaction mixture.[1] The sieves are essential to remove water produced during the reaction.

-

Reaction: Seal the vessel and place it in an orbital shaker or a stirred reactor. Maintain the temperature at 55°C and agitate at a constant speed (e.g., 150 rpm) for the predetermined reaction time (e.g., up to 144 hours).[1] Monitor the reaction periodically by taking samples for analysis (e.g., HPLC).

-

Enzyme Recovery: Once the reaction is complete, cool the mixture and separate the immobilized enzyme and molecular sieves by filtration. The recovered enzyme can be washed and potentially reused.

-

Solvent Removal: Remove the reaction solvent (2M2B) from the filtrate using a rotary evaporator.

-

Purification - Step 1 (PA Removal): Add hexane to the concentrated residue to dissolve the unreacted palmitic acid. The ascorbyl palmitate and unreacted ascorbic acid will remain as solids. Separate the solid by filtration.

-

Purification - Step 2 (AA Removal): Wash the solid residue with a mixture of ethyl acetate and water. The highly polar ascorbic acid will dissolve in the aqueous phase, while the final product, this compoundpalmitoyl-L-ascorbic acid, remains as an insoluble solid.

-

Final Product: Filter the mixture to isolate the pure solid product. Dry the product under a vacuum to remove any residual solvent. The final product should be a white or light-yellow powder.[9][11]

Visualizations

Caption: High-level workflow for the enzymatic synthesis of ascorbyl palmitate.

Caption: A decision-making diagram for troubleshooting low synthesis yields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102304109A - Method for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]

- 10. Biocatalytic synthesis of L-ascorbyl palmitate using oleic acid imprinted Aspergillus niger lipase immobilized on resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]

Technical Support Center: Characterization of 6-O-Sulfated Oligosaccharides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-O-sulfated oligosaccharides.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Mass Spectrometry (MS) Analysis

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor or no signal from sulfated oligosaccharides in ESI-MS | - Inefficient ionization due to the high negative charge of the sulfate groups. - Formation of strong ion pairs with contaminants (e.g., trifluoroacetic acid - TFA) that suppress the signal. - Inappropriate solvent system. | - Optimize Sprayer Voltage: Start with a lower electrospray voltage and gradually increase it. High voltages can sometimes lead to signal instability. - Use a Volatile Ion-Pairing Reagent: If an ion-pairing reagent is necessary for chromatography, use a volatile one like formic acid at a low concentration (e.g., <0.1% v/v). Avoid TFA if possible. - Optimize Solvent System: Highly aqueous mobile phases may require higher sprayer potential. Experiment with different solvent compositions. - Consider Chemical Derivatization: Permethylation can neutralize the acidic protons of sulfate groups, improving ionization efficiency in positive ion mode. |

| Significant in-source fragmentation (loss of SO₃) | - High source temperature or cone voltage. - Protonation of the sulfate group, making it more labile. | - Reduce Source Temperature and Cone Voltage: Optimize these parameters to find a balance between efficient desolvation and minimal fragmentation. - Analyze in Negative Ion Mode: This is generally preferred for acidic molecules like sulfated oligosaccharides as it reduces the likelihood of protonation-induced fragmentation. - Use Metal Adducts: The addition of metal cations can stabilize the sulfate groups and reduce fragmentation. - Employ "softer" ionization techniques where possible. |

| Difficulty separating sulfated isomers with LC-MS | - Co-elution of isomers with similar physicochemical properties. - Inadequate chromatographic resolution. | - Utilize Porous Graphitized Carbon (PGC) Columns: PGC columns offer excellent resolving power for isomeric oligosaccharides based on sulfation levels, chain length, and conformation.[1] - Employ Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique uses alkyl ammonium salts to separate charged analytes on a reversed-phase column. - Optimize the Gradient: A shallow and extended gradient can often improve the separation of closely eluting isomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor spectral resolution and signal overlap | - The narrow chemical shift range for carbohydrate protons. - The inherent flexibility of oligosaccharide chains. | - Use a High-Field NMR Spectrometer: Higher magnetic fields (e.g., 900 MHz) increase chemical shift dispersion and reduce strong coupling artifacts, significantly improving resolution. - Employ Pure Shift NMR Methods: These techniques can effectively reduce signal overlap by collapsing multiplets into singlets. - Optimize Temperature: For some samples, acquiring spectra at a different temperature can alter conformations and improve signal separation. |

| Difficulty in assigning this compoundsulfation position | - Subtle changes in chemical shifts upon sulfation. - Overlap with other signals in the spectrum. | - Acquire 2D NMR Spectra: HSQC and HMBC experiments are crucial for assigning correlations between protons and carbons. The carbon directly attached to the this compoundsulfate group will show a significant downfield shift. - Compare with Standards or Published Data: If available, compare the spectra of your sample with those of known sulfated and non-sulfated oligosaccharides. |

| Exchangeable protons (e.g., NH of N-sulfated glucosamine) are not visible | - Rapid exchange with the solvent (e.g., D₂O). | - Acquire Spectra in a Proton-Rich Solvent: Using a solvent system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O) and at low temperatures can slow down the exchange rate and allow for the detection of these protons.[2] |

Enzymatic Digestion

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete digestion of heparan sulfate | - Presence of highly sulfated regions resistant to the enzyme (e.g., heparanase Bp is resisted by highly sulfated polysaccharides).[3] - Enzyme inhibition by contaminants in the sample. - Suboptimal reaction conditions (pH, temperature, enzyme concentration). | - Use a Combination of Heparinases: A mixture of heparinase I, II, and III is often used to achieve complete depolymerization of heparan sulfate.[4] - Purify the Sample: Ensure the oligosaccharide sample is free from salts and other potential inhibitors before digestion. - Optimize Reaction Conditions: Follow the manufacturer's protocol for the specific enzyme regarding buffer composition, pH, temperature, and incubation time. Perform a time-course experiment to determine the optimal digestion time. |

| Generation of unexpected oligosaccharide fragments | - Off-target activity of the enzyme preparation. - Presence of non-canonical structures in the oligosaccharide. | - Use High-Purity Enzymes: Ensure the enzymes used are of high quality and free from contaminating activities. - Characterize the Products Thoroughly: Use MS and NMR to determine the structure of the resulting fragments to understand the cleavage pattern. |

Frequently Asked Questions (FAQs)

General

-

Q1: What are the main challenges in characterizing this compoundsulfated oligosaccharides?

-

A1: The primary challenges stem from their structural complexity and heterogeneity. This includes variations in the degree and position of sulfation, the presence of different uronic acid epimers (glucuronic vs. iduronic acid), and the variable chain length. This heterogeneity makes purification and structural elucidation difficult.

-

Mass Spectrometry

-

Q2: Why is the loss of sulfate groups (SO₃) a common problem in mass spectrometry of these compounds?

-

Q3: What are the advantages of using negative ion mode for the analysis of sulfated oligosaccharides?

-

A3: Oligosaccharides containing acidic groups like sulfates are readily analyzed in negative ion mode.[5] This mode is generally more sensitive for these compounds and can reduce the fragmentation caused by the loss of SO₃, which is more common in positive ion mode.

-

NMR Spectroscopy

-

Q4: How does this compoundsulfation affect the NMR spectrum of a glucosamine residue?

-

A4: this compoundsulfation causes a downfield chemical shift of the signals for the protons and carbon at the 6-position (H6 and C6). The effect on other protons and carbons in the sugar ring is generally smaller. These chemical shift changes are key indicators for identifying the presence and location of this compoundsulfation.

-

-

Q5: What is the purpose of using 2D NMR experiments like HSQC and HMBC?

-

A5: 2D NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the 1D NMR spectrum of an oligosaccharide.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to carbons, helping to identify which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between sugar residues and the positions of modifications like sulfation.

-

-

Enzymatic Analysis

-

Q6: Can enzymes be used to determine the position of this compoundsulfation?

-

A6: Yes, specific enzymes can be used as tools. For example, some this compoundendosulfatases selectively remove this compoundsulfate groups.[7] By comparing the analytical data (e.g., HPLC or MS) of the oligosaccharide before and after treatment with such an enzyme, the presence and, in some cases, the location of this compoundsulfates can be inferred.

-

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Changes Upon this compoundSulfation of a Glucosamine Residue.

| Nucleus | Non-sulfated (ppm) | This compoundsulfated (ppm) | Change (Δδ in ppm) |

| H6a | ~3.75 | ~4.25 | ~+0.50 |

| H6b | ~3.85 | ~4.35 | ~+0.50 |

| C6 | ~62 | ~69 | ~+7 |

| H5 | ~3.90 | ~4.10 | ~+0.20 |

| C5 | ~72 | ~71 | ~-1 |

Note: These are approximate values and can vary depending on the specific oligosaccharide structure and experimental conditions.

Table 2: Common Fragmentation Patterns in Negative Ion Mode CID-MS/MS of Sulfated Oligosaccharides.

| Fragment Ion Type (Domon-Costello Nomenclature) | Description | Information Provided |

| Y- and B-ions | Glycosidic bond cleavage. | Sequence of monosaccharide units. |

| Z- and C-ions | Glycosidic bond cleavage with hydrogen rearrangement. | Sequence of monosaccharide units. |

| Cross-ring cleavage ions (e.g., ⁰,²A) | Cleavage of bonds within the sugar ring. | Linkage position between monosaccharides and location of modifications on the ring. |

| [M - H - SO₃]⁻ | Loss of a neutral SO₃ molecule. | Indicates the presence of a sulfate group but is often an uninformative fragmentation pathway that can dominate the spectrum. |

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparan Sulfate for Disaccharide Analysis

-

Sample Preparation: Dissolve 10-100 µg of purified heparan sulfate in 50 µL of digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).

-

Enzyme Addition: Add a mixture of heparinase I, II, and III (e.g., 10 mIU of each).

-

Incubation: Incubate the reaction mixture at 37°C for 16-24 hours.

-

Enzyme Inactivation: Inactivate the enzymes by heating the sample at 100°C for 5 minutes.

-

Sample Cleanup: Centrifuge the sample to pellet any precipitate. The supernatant containing the disaccharides is ready for analysis by HPLC or LC-MS.

Protocol 2: LC-MS/MS Analysis of this compoundSulfated Oligosaccharides

-

Chromatographic Separation:

-

Column: Porous graphitized carbon (PGC) column (e.g., 2.1 x 150 mm, 3 µm).

-

Mobile Phase A: 10 mM ammonium bicarbonate, pH 8.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry Detection (Negative Ion Mode):

-

Ion Source: Electrospray ionization (ESI).

-

Capillary Voltage: -3.0 kV.

-

Cone Voltage: -40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 150-1500.

-

MS/MS: For fragmentation analysis, select the precursor ion of interest and use collision-induced dissociation (CID) with an appropriate collision energy (e.g., 20-40 eV).

-

Protocol 3: 2D ¹H-¹³C HSQC NMR Spectroscopy for Sulfated Oligosaccharides

-

Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 500 µL of D₂O (99.96%). Lyophilize and re-dissolve in D₂O two to three times to minimize the H₂O signal.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Acquisition Parameters (Example for a 600 MHz spectrometer):

-

Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement.

-

Spectral Width: ¹H = 10 ppm, ¹³C = 100 ppm (centered appropriately for the expected chemical shifts).

-

Number of Scans: 16-64 scans per increment, depending on sample concentration.

-

Number of Increments (t1): 256-512.

-

Relaxation Delay: 1.5 seconds.

-

¹J(CH) Coupling Constant: Set to an average value for carbohydrates (e.g., 145 Hz).

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Visualizations

Figure 1. FGF Signaling Pathway Activation.

Figure 2. Experimental Workflow for Characterization.

References

- 1. core.ac.uk [core.ac.uk]

- 2. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial Heparan Sulfate this compoundSulfation Levels Regulate Angiogenic Responses of Endothelial Cells to Fibroblast Growth Factor 2 and Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]